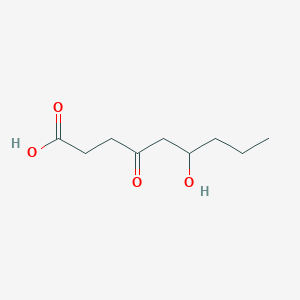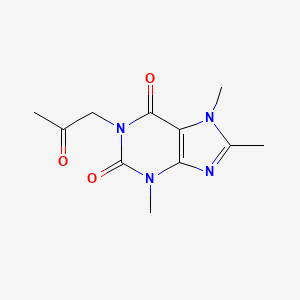
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a molecular formula of C11H14N4O3 and a molecular weight of 250.2539 g/mol . This compound belongs to the purine family and is characterized by its unique structure, which includes three methyl groups and an oxopropyl group attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine derivative with an appropriate oxopropylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available purine derivatives. The process includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and scalability for industrial applications.
化学反应分析
Types of Reactions
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications.
科学研究应用
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often related to its structural features and functional groups.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
3,7,8-Trimethyl-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural difference allows it to interact with different molecular targets and exhibit unique activities in various applications.
属性
CAS 编号 |
149918-22-9 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
3,7,8-trimethyl-1-(2-oxopropyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3/c1-6(16)5-15-10(17)8-9(14(4)11(15)18)12-7(2)13(8)3/h5H2,1-4H3 |
InChI 键 |
KQKSYSYHXCZZTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


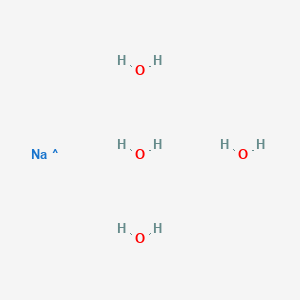

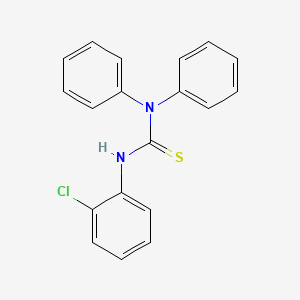
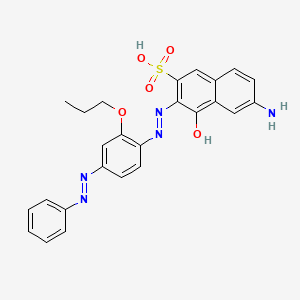
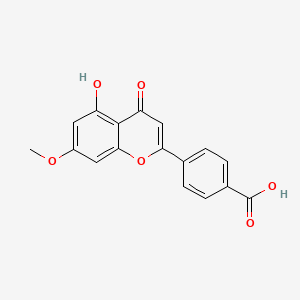
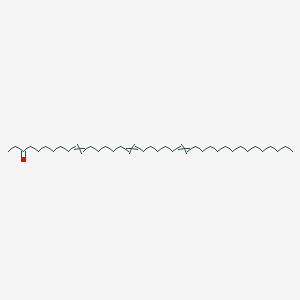
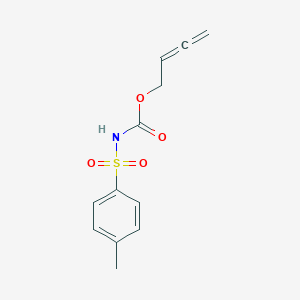
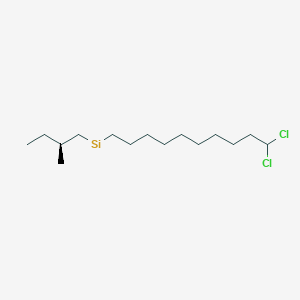
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)


